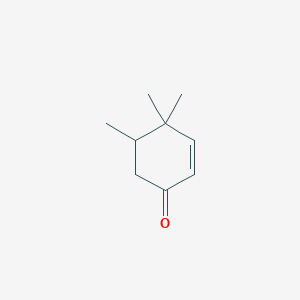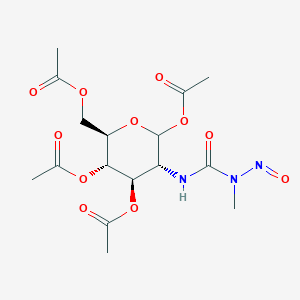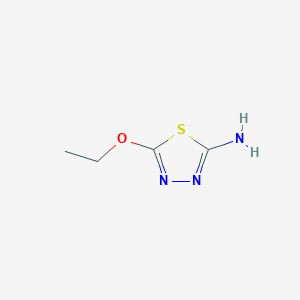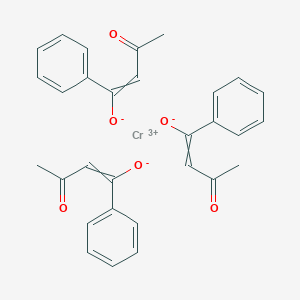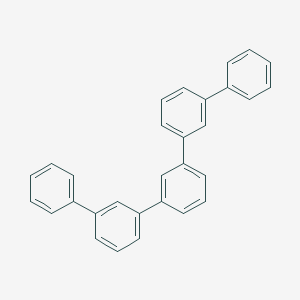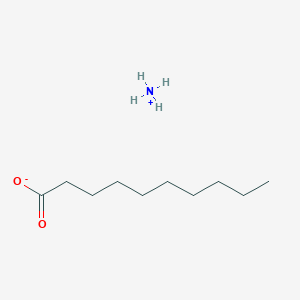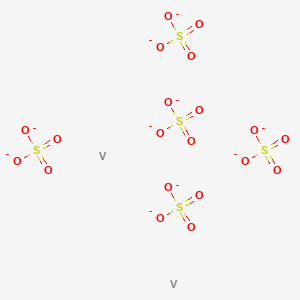
Vanadium sulfate
Descripción general
Descripción
Vanadium sulfate refers to a family of inorganic compounds with the general formula VSO₄(H₂O)ₓ, where 0 ≤ x ≤ 7. The hexahydrate form is the most commonly encountered. It is a violet solid that dissolves in water to give air-sensitive solutions of the aquo complex. This compound is isomorphous with magnesium sulfate and ferrous sulfate, indicating similar crystal structures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Vanadium sulfate can be prepared by the electrolytic reduction of vanadyl sulfate in sulfuric acid. This process involves the reduction of vanadium from a higher oxidation state to a lower one, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through solvent extraction methods. For instance, highly pure vanadyl sulfate can be prepared from sulfate solutions containing impurities of iron and aluminum by solvent extraction using 2-ethylhexyl phosphoric acid mono-2-ethylhexyl ester and tri-n-butyl phosphate as phase modifiers .
Análisis De Reacciones Químicas
Types of Reactions: Vanadium sulfate undergoes various chemical reactions, including oxidation, reduction, and complexation reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced to lower oxidation states using reducing agents like sodium borohydride or zinc in acidic conditions.
Complexation: this compound forms complexes with ligands such as ethylenediaminetetraacetic acid (EDTA) and other chelating agents.
Major Products:
Oxidation: Vanadium pentoxide (V₂O₅) is a common product of oxidation reactions.
Reduction: Vanadium(III) sulfate is a typical product of reduction reactions.
Complexation: Various vanadium complexes depending on the ligands used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Vanadium sulfate can be compared with other vanadium compounds such as vanadium pentoxide and vanadyl sulfate:
Vanadium Pentoxide (V₂O₅): This compound is primarily used as a catalyst in the production of sulfuric acid.
Vanadyl Sulfate (VOSO₄): Vanadyl sulfate is another vanadium compound with a different oxidation state.
Uniqueness of this compound: this compound is unique due to its ability to form various hydrates and its versatility in undergoing multiple types of chemical reactions. Its applications in energy storage, particularly in vanadium redox flow batteries, highlight its importance in modern technology .
Comparación Con Compuestos Similares
- Vanadium pentoxide (V₂O₅)
- Vanadyl sulfate (VOSO₄)
- Vanadium trioxide (V₂O₃)
- Vanadium tetrachloride (VCl₄)
Propiedades
IUPAC Name |
vanadium;pentasulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5H2O4S.2V/c5*1-5(2,3)4;;/h5*(H2,1,2,3,4);;/p-10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOJJEQVSOCDGA-UHFFFAOYSA-D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[V].[V] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O20S5V2-10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16785-81-2 | |
| Record name | Sulfuric acid, vanadium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016785812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


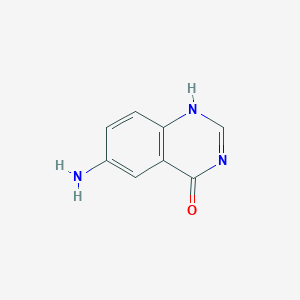
![4-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B103411.png)
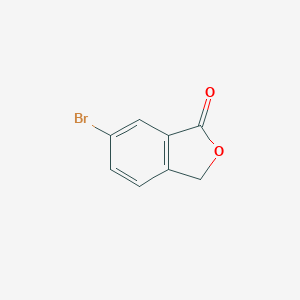
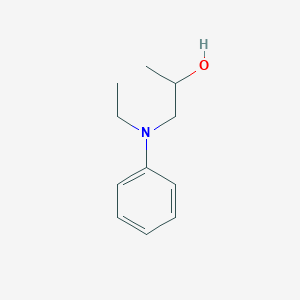
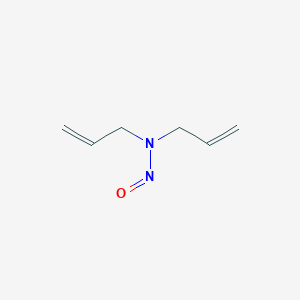
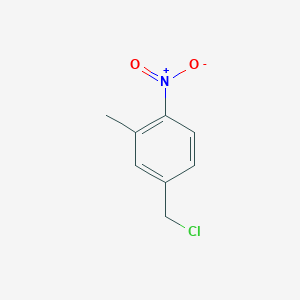
![2-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B103419.png)
